IUPAC name for N-[3-(trifluoromethoxy)phenyl]acetamide
IUPAC name for N-[3-(trifluoromethoxy)phenyl]acetamide
An In-depth Technical Guide to N-[3-(trifluoromethoxy)phenyl]acetamide: Synthesis, Properties, and Applications in Drug Discovery
Abstract
N-[3-(trifluoromethoxy)phenyl]acetamide is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its true value lies not as a final active pharmaceutical ingredient (API), but as a crucial intermediate and building block. The strategic placement of the trifluoromethoxy (-OCF₃) group on the phenyl ring imparts a unique combination of lipophilicity, metabolic stability, and electronic properties that are highly desirable in modern drug design. This guide provides a comprehensive technical overview of N-[3-(trifluoromethoxy)phenyl]acetamide, detailing its chemical identity, a robust synthesis protocol from its primary precursor, and its application in the development of targeted therapeutics. We will explore the causal reasoning behind synthetic choices and analytical validation, grounding the discussion in the principles of medicinal chemistry.
Chemical Identity and Physicochemical Profile
The foundational step in utilizing any chemical intermediate is to establish its precise identity and understand its physical properties. These data are critical for reaction planning, purification, and regulatory compliance.
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IUPAC Name: N-[3-(trifluoromethoxy)phenyl]acetamide
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Synonyms: 3'-Trifluoromethoxyacetanilide
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CAS Number: 351-39-3
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Molecular Formula: C₉H₈F₃NO₂
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Molecular Weight: 219.16 g/mol
Table 1: Physicochemical Properties of N-[3-(trifluoromethoxy)phenyl]acetamide and its Key Precursor
| Property | N-[3-(trifluoromethoxy)phenyl]acetamide | 3-(trifluoromethoxy)aniline (Precursor) | Data Source |
| CAS Number | 351-39-3 | 1535-73-5 | - |
| Appearance | White to off-white solid (Predicted) | Clear pale yellow to pale brown liquid | |
| Molecular Weight | 219.16 g/mol | 177.12 g/mol | |
| Boiling Point | Not available | 72-73 °C @ 8 mmHg | |
| Density | Not available | 1.325 g/mL at 25 °C | |
| Refractive Index | Not available | n20/D 1.466 |
The Strategic Importance of the Trifluoromethoxy Moiety in Medicinal Chemistry
As senior scientists, we do not select building blocks arbitrarily. The choice of the 3-(trifluoromethoxy)phenyl motif is a deliberate decision rooted in advanced medicinal chemistry principles. The -OCF₃ group is not merely a placeholder; it is a powerful modulator of a drug candidate's pharmacokinetic and pharmacodynamic profile.
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Enhanced Lipophilicity: The -OCF₃ group significantly increases lipophilicity (fat-solubility). This property is critical for a molecule's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for neurological targets.
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. By replacing a metabolically susceptible group (like a methoxy, -OCH₃) with a trifluoromethoxy group, we can block common metabolic pathways, particularly oxidation by cytochrome P450 enzymes. This often leads to a longer in-vivo half-life and a more predictable dosing regimen.
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Modulation of Basicity: The strongly electron-withdrawing nature of the -OCF₃ group decreases the basicity (pKa) of the anilinic nitrogen. In the context of drug design, this can be crucial for tuning a molecule's binding affinity to its target protein, as it alters hydrogen bonding capabilities and electrostatic interactions.
Synthesis and Retrosynthetic Analysis
The most direct and industrially viable route to N-[3-(trifluoromethoxy)phenyl]acetamide is the N-acetylation of its corresponding aniline precursor.
Retrosynthetic Analysis
A logical disconnection of the final product reveals the key starting materials. The amide bond is the most logical point of disconnection, leading back to 3-(trifluoromethoxy)aniline and an acetylating agent.
Caption: Step-by-step workflow for the synthesis.
Step-by-Step Methodology:
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Ethyl Acetate.
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Causality: An aprotic solvent is chosen to prevent it from competing with the aniline as a nucleophile.
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Base Addition: Add a slight excess of a non-nucleophilic base, such as triethylamine (1.2 eq) or pyridine.
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Causality: When using acetic anhydride, the reaction produces acetic acid as a byproduct. The base neutralizes this acid, driving the reaction to completion. If acetyl chloride were used, this step is mandatory to quench the HCl byproduct.
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Controlling Exothermicity: Cool the flask in an ice-water bath to 0 °C.
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Causality: Acylation is an exothermic reaction. Cooling prevents potential side reactions and ensures controlled addition of the electrophile.
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Reagent Addition: Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
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Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting aniline.
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Aqueous Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Purification Washes: Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted aniline), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine (to initiate drying).
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Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.
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Final Purification: The resulting crude solid should be purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield the final product as a crystalline solid.
Analytical Characterization and Quality Control
Verifying the identity and purity of the synthesized intermediate is a non-negotiable step before its use in a multi-step drug synthesis campaign. While public databases lack a complete set of experimental spectra for N-[3-(trifluoromethoxy)phenyl]acetamide, we can outline the necessary analytical procedures and predict the expected outcomes.
Table 2: Spectroscopic Data for the Key Precursor and Expected Data for the Final Product
| Technique | 3-(trifluoromethoxy)aniline (Precursor Data) | N-[3-(trifluoromethoxy)phenyl]acetamide (Expected Observations) |
| ¹H NMR | Aromatic protons (multiplets, ~6.7-7.2 ppm), Amino protons (broad singlet, ~3.8 ppm) | Aromatic protons (multiplets, ~7.0-7.8 ppm), Amide N-H (broad singlet, >8.0 ppm), Acetyl -CH₃ (singlet, ~2.1 ppm) |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), C-OCF₃ (~122 ppm, q), C-NH₂ (~148 ppm) | Aromatic carbons, C-OCF₃, Acetyl -CH₃ (~24 ppm), Amide C=O (~168 ppm) |
| ¹⁹F NMR | Singlet around -58 ppm | A single peak with a minimal shift from the precursor's signal. |
| IR Spec. | N-H stretches (two bands, ~3350-3450 cm⁻¹) | N-H stretch (single band, ~3300 cm⁻¹), Amide I band (C=O stretch, ~1660 cm⁻¹) |
| Mass Spec. | [M+H]⁺ = 178.0 | [M+H]⁺ = 220.0 |
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
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System: Agilent 1260 Infinity II or equivalent.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient: 10% B to 90% B over 15 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Trustworthiness: This method provides a quantitative assessment of purity. The starting material should be >98% pure before use. The final, recrystallized product should exhibit a single major peak with >99% purity by area.
Applications in Drug Development: A Case Study
N-[3-(trifluoromethoxy)phenyl]acetamide is a valuable intermediate because the aniline nitrogen, temporarily protected as an acetamide, can be deprotected and used as a nucleophilic handle for building more complex molecules.
Case Study: Synthesis of a Factor D Inhibitor Precursor
Factor D is a critical serine protease in the alternative pathway of the complement system, which is implicated in diseases like age-related macular degeneration.[1] A patent (WO2012093101A1) describes the use of 3-(trifluoromethoxy)aniline to synthesize potent inhibitors.[1] The acetamide serves as a protected version of this key starting material.
Signaling Pathway and Point of Intervention:
Caption: Role of Factor D in the complement pathway and its inhibition.
The synthesis would involve hydrolyzing the acetamide of N-[3-(trifluoromethoxy)phenyl]acetamide back to the free aniline, which is then coupled with a carboxylic acid partner to form a more complex amide, targeting the active site of Factor D.[1]
Safety and Handling
As a laboratory chemical, N-[3-(trifluoromethoxy)phenyl]acetamide and its precursors require careful handling.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes.
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
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Incompatibilities: Avoid strong oxidizing agents.
Conclusion
N-[3-(trifluoromethoxy)phenyl]acetamide represents a quintessential example of a strategic molecular building block in modern drug discovery. While not a therapeutic agent itself, its carefully designed structure provides medicinal chemists with a valuable tool to introduce the trifluoromethoxy group—a moiety proven to enhance the drug-like properties of new chemical entities. Understanding its synthesis from available precursors, the rationale for its use, and the methods to ensure its purity are fundamental skills for professionals in pharmaceutical research and development. This guide provides the technical foundation and field-proven insights necessary to confidently incorporate this valuable intermediate into discovery programs targeting a range of diseases, from cancer to ophthalmic disorders.
References
- Fisher Scientific. Safety Data Sheet for a related compound. (Note: A direct SDS for CAS 351-39-3 is not publicly available, this serves as a reference for handling similar chemical classes). [URL not available]
- Sigma-Aldrich. Safety Data Sheet for a related compound. (Note: A direct SDS for CAS 351-39-3 is not publicly available, this serves as a reference for handling similar chemical classes). [URL not available]
- Carl ROTH. Safety Data Sheet for a related compound. (Note: A direct SDS for CAS 351-39-3 is not publicly available, this serves as a reference for handling similar chemical classes). [URL not available]
- Smolecule. Product information for N-(3-(Trifluoromethyl)phenyl)acetamide (CAS 351-36-0).
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PubChem. Compound Summary for 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
- Fisher Scientific. Safety Data Sheet for a related compound. (Note: A direct SDS for CAS 351-39-3 is not publicly available, this serves as a reference for handling similar chemical classes). [URL not available]
- Google Patents.
- AK Scientific, Inc. Safety Data Sheet for a related compound. (Note: A direct SDS for CAS 351-39-3 is not publicly available, this serves as a reference for handling similar chemical classes). [URL not available]
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ATB (Automated Topology Builder). 3-(Trifluoromethoxy)aniline Topology Page. [Link]
- Google Patents.
